
cis-2-Methyltetrahydrofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Methyltetrahydrofuran-3-carboxylic acid: is an organic compound with the molecular formula C6H10O3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of a carboxylic acid group at the third position and a methyl group at the second position in the tetrahydrofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyltetrahydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-methyl-3-buten-1-ol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biomass-derived feedstocks. For example, the conversion of biomass to platform chemicals like 2-methyltetrahydrofuran can be achieved using metal-based catalysts. These catalysts facilitate the conversion of biomass-derived sugars into the desired product through a series of catalytic reactions .
Analyse Des Réactions Chimiques
Types of Reactions: cis-2-Methyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
cis-2-Methyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: Used in the production of fine chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of cis-2-Methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes .
Comparaison Avec Des Composés Similaires
2-Methyl-3-tetrahydrofuranthiol: A sulfur-containing analog used in flavorings.
2-Methyltetrahydrofuran: A related compound used as a green solvent and fuel additive.
Uniqueness: cis-2-Methyltetrahydrofuran-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the tetrahydrofuran ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Propriétés
Formule moléculaire |
C6H10O3 |
|---|---|
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
(2R,3R)-2-methyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |
Clé InChI |
YXVATTQXDIZNEP-RFZPGFLSSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](CCO1)C(=O)O |
SMILES canonique |
CC1C(CCO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



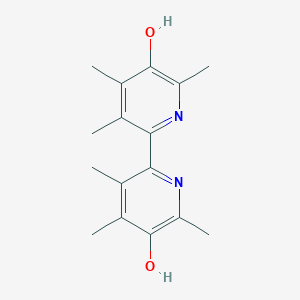


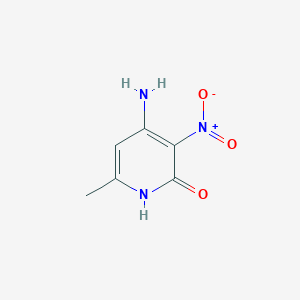
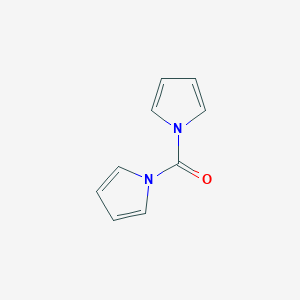
![1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B11769728.png)
![Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11769746.png)

![(2S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11769757.png)
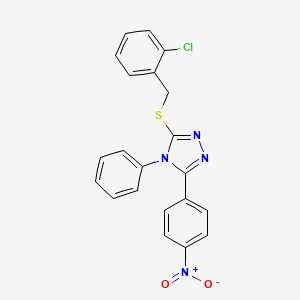
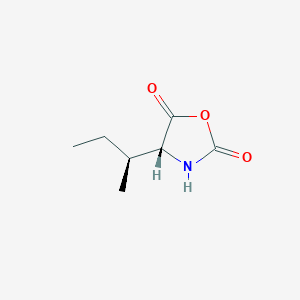

![4-Chloro-2-(methylthio)benzo[d]thiazole](/img/structure/B11769775.png)
